![molecular formula C17H20O6 B2654543 Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-79-4](/img/structure/B2654543.png)
Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate
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Description
Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a benzofuran derivative and has shown promising results in various scientific studies.
Scientific Research Applications
1. Synthetic Organic Chemistry
Methyl 5-(2-tert-butoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate and its derivatives play a crucial role in synthetic organic chemistry. A study by Wakamatsu et al. (2000) demonstrated its use in isomerization reactions of olefins using a ruthenium catalyst. These reactions are pivotal for producing compounds with varied structures, essential in pharmaceuticals and material science (Wakamatsu et al., 2000).
2. Renewable Polymer Synthesis
In the context of renewable polymers, the compound has been investigated for its potential in producing biobased terephthalic acid precursors. Pacheco et al. (2015) explored its use in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves for generating renewable polyethylene terephthalate (PET) (Pacheco et al., 2015).
3. Nucleoside Analog Synthesis
In the field of nucleoside analogs, Robins et al. (2000) utilized a derivative of this compound for the synthesis of amide-linked oligoribonucleosides. These nucleoside analogs are fundamental in the development of antiviral and anticancer therapeutics (Robins et al., 2000).
4. Asymmetric Hydrogenation Catalysts
The compound has also been explored in the creation of asymmetric hydrogenation catalysts. Imamoto et al. (2012) reported its use in developing phosphine ligands for rhodium-catalyzed asymmetric hydrogenation. These catalysts are vital for producing chiral pharmaceuticals (Imamoto et al., 2012).
properties
IUPAC Name |
methyl 2-methyl-5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-10-15(16(19)20-5)12-8-11(6-7-13(12)22-10)21-9-14(18)23-17(2,3)4/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKONEGOCOZGHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)OC(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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